Lenalidomide impurity 13

Descripción general

Descripción

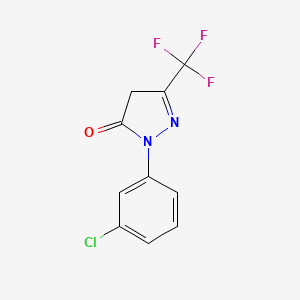

Lenalidomide impurity 13 is a compound with the molecular formula C13H13N3O6 . It is related to Lenalidomide, a thalidomide derivative used for the treatment of blood cancer (multiple myeloma) and other conditions .

Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide, has been investigated . The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Aplicaciones Científicas De Investigación

Clinical Pharmacokinetics and Pharmacodynamics

Lenalidomide is rapidly and highly absorbed under fasting conditions, with food affecting its absorption. It undergoes chiral inversion, hydroxylation, and non-enzymatic hydrolysis, with a significant portion excreted as unchanged drug in urine. Its pharmacokinetics are consistent across patient populations, indicating its predictable behavior in different hematologic malignancies. Renal function is a critical factor affecting plasma exposure, highlighting the importance of dose adjustment in patients with renal impairment (Chen, Zhou, & Palmisano, 2016).

Therapeutic Potential in Myelodysplastic Syndromes

Lenalidomide demonstrates significant efficacy in myelodysplastic syndromes (MDS), particularly in patients with deletion 5q chromosomal abnormalities. It results in erythroid and cytogenetic responses, with a mechanism of action that includes suppression of the ineffective del(5q) clone and promotion of effective erythropoiesis in non-del(5q) MDS progenitors (List, Baker, Green, & Bellamy, 2006).

Mechanism of Action and Safety in Multiple Myeloma and Myelodysplastic Syndromes

Lenalidomide's mechanism of action is complex, involving immunomodulatory effects, direct anti-cancer activity, and influence on the tumor microenvironment. It is effective and generally well-tolerated in the treatment of multiple myeloma (MM) and low/intermediate-1-risk MDS. The adverse events, including neutropenia and thrombocytopenia, occur early during treatment and are manageable, supporting its use for long-term management in MM and MDS (Palumbo, Freeman, Weiss, & Fenaux, 2012).

Efficacy in Hematologic Malignancies Beyond MDS

Lenalidomide's application extends beyond MDS, showing promise in other hematologic malignancies like chronic lymphocytic leukemia (CLL), follicular lymphoma, and mantle cell lymphoma. Its unique action mechanism, involving immunomodulation and direct tumor cytotoxicity, positions it as a versatile agent in the treatment of these diseases. Its efficacy in combination with other therapeutic agents, such as rituximab, further underscores its potential in a broader therapeutic context (Ferrajoli et al., 2007).

Mecanismo De Acción

Target of Action

Lenalidomide, the parent compound of Lenalidomide impurity 13, primarily targets a protein called cereblon . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation . The interaction between lenalidomide and cereblon has been associated with the antitumor and immunomodulatory properties of lenalidomide .

Mode of Action

Lenalidomide binds to cereblon, modulating its downstream effects . This binding changes the targets of the ligase complex , leading to increased ubiquitination and subsequent degradation of specific proteins . The proteins affected include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) .

Biochemical Pathways

The binding of lenalidomide to cereblon leads to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the survival and function of multiple myeloma cells . Their degradation disrupts the cellular processes in these cancer cells, leading to cell death .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and the maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The result of lenalidomide’s action is the disruption of cellular processes in cancer cells, leading to cell death . This is primarily achieved through the degradation of the transcription factors IKZF1 and IKZF3, which are crucial for the survival and function of multiple myeloma cells .

Action Environment

The action of lenalidomide can be influenced by various environmental factors. For instance, food intake can affect the absorption of the drug, reducing its bioavailability . Additionally, renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .

Propiedades

IUPAC Name |

5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSMBGQHOFVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenalidomide impurity 13 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)

![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)

![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)